molecular formula C12H17N3OS B13982023 4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

4-(Cyclohexylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B13982023
M. Wt: 251.35 g/mol
InChI Key: UCAYCVGZQREMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a cyclohexylamino group, a methylthio group, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable pyrimidine derivative, followed by the introduction of the methylthio group and the formyl group through subsequent reactions. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylthio)benzaldehyde: Shares the methylthio and formyl groups but differs in the aromatic ring structure.

    3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Contains a pyrimidine ring with different substituents, used in energetic materials.

    1,3-Disubstituted-5-aryl-2,7-dithioxo/dioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin: Another pyrimidine derivative with different functional groups.

Uniqueness

4-(Cyclohexylamino)-2-(methylthio)-5-pyrimidinecarboxaldehyde is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its cyclohexylamino group provides steric bulk and potential for hydrophobic interactions, while the methylthio and formyl groups offer sites for further chemical modification and reactivity.

Properties

Molecular Formula

C12H17N3OS

Molecular Weight

251.35 g/mol

IUPAC Name

4-(cyclohexylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H17N3OS/c1-17-12-13-7-9(8-16)11(15-12)14-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,13,14,15)

InChI Key

UCAYCVGZQREMAR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2CCCCC2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.